molecular formula C22H43F3LiO6P B049742 Mj33 lithium salt CAS No. 1007476-63-2

Mj33 lithium salt

Cat. No. B049742
CAS RN: 1007476-63-2
M. Wt: 498.5 g/mol
InChI Key: GDLMLQJISATCEL-UHFFFAOYSA-M
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Description

MJ33 lithium salt is a specific, competitive, and reversible inhibitor of phospholipase A2 (PLA2). It is also known as 1-Hexadecyl-3-(trifluoroethyl)-sn-glycero-2-phosphomethanol lithium . It has been used as a peroxiredoxin VI (Prdx6) inhibitor .


Molecular Structure Analysis

The molecular formula of MJ33 lithium salt is C22H43F3O6PLi . It has a molecular weight of 498.48 g/mol .

Mechanism of Action

MJ33 lithium salt acts as a non-toxic and potent inhibitor of agonist-induced activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2). It also prevents lung injuries associated with lung inflammation in mice . It blocks the calcium-independent phospholipase A2 (iPLA2) activity of Prdx6 .

. It is soluble in water at 10 mg/ml with warming to 60 °C .

properties

IUPAC Name

lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLMLQJISATCEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43F3LiO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274419
Record name mj33 lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mj33 lithium salt

CAS RN

199106-13-3
Record name mj33 lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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